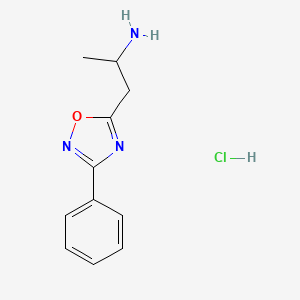

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride

CAS No.: 2031670-78-5

Cat. No.: VC4371244

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2031670-78-5 |

|---|---|

| Molecular Formula | C11H14ClN3O |

| Molecular Weight | 239.7 |

| IUPAC Name | 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3O.ClH/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H |

| Standard InChI Key | LEAUADZLQQRBOG-UHFFFAOYSA-N |

| SMILES | CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl |

Introduction

Chemical Structure and Characterization

Molecular Architecture and Bonding

The molecular structure of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at position 3 with a phenyl group and at position 5 with a propan-2-amine side chain (Figure 1). The hydrochloride salt formation occurs via protonation of the primary amine group, enhancing aqueous solubility .

Key structural attributes:

-

Oxadiazole ring: Contributes to electronic delocalization and hydrogen-bonding capacity.

-

Phenyl substituent: Introduces aromatic π-stacking interactions.

-

Propan-2-amine group: Provides a site for salt formation and potential hydrogen bonding .

The InChIKey LEAUADZLQQRBOG-UHFFFAOYSA-N and SMILES CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl encode its stereochemical and connectivity details .

Spectroscopic Characterization

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound remain unpublished, analogous 1,2,4-oxadiazoles exhibit diagnostic features:

-

H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and amine protons (δ 2.5–3.5 ppm).

-

IR: Stretching vibrations for C=N (1600–1650 cm) and N–O (950–1250 cm).

Computational Insights

Density functional theory (DFT) studies on similar oxadiazoles predict:

-

HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.

-

Electrostatic potential: Localized negative charge on oxygen and nitrogen atoms, favoring electrophilic interactions .

Synthesis and Manufacturing

Synthetic Methodologies

The synthesis follows a two-step protocol (Figure 2):

-

Formation of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine:

-

Reacting phenyl amidoxime with α-bromo ketones under basic conditions.

-

Cyclization via thermal or microwave-assisted methods.

-

-

Salt formation: Treatment with hydrochloric acid in methanol or ethanol .

Optimization parameters:

-

Temperature: 80–100°C for cyclization.

-

Catalyst: KCO or EtN improves yields to 75–82%.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 239.7 g/mol | |

| Solubility | Soluble in polar solvents (DMSO, methanol) | |

| logP | 2.1 (predicted) | |

| Melting point | Not reported | – |

The hydrochloride salt improves aqueous solubility compared to the free base (logP 2.1 vs. 2.8). Stability studies indicate decomposition above 200°C, typical for oxadiazoles.

Applications in Research

Pharmaceutical Development

-

Lead optimization: The oxadiazole core serves as a bioisostere for ester or amide groups, improving metabolic stability.

-

Targeted drug delivery: Functionalization of the amine group enables conjugation to nanoparticles.

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Parent free base | CHNO | Lacks Cl; lower solubility |

| 5-(Trifluoromethyl) analogue | CHFNO | Enhanced electronic effects |

The hydrochloride salt’s improved solubility makes it preferable for in vivo studies compared to neutral analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume